molecular formula C10H15ClN2O2 B6264337 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride CAS No. 1803607-21-7

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

Cat. No.: B6264337
CAS No.: 1803607-21-7
M. Wt: 230.7
InChI Key:
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Description

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and methoxyacetic acid.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of the Amide: The resulting 3-aminomethylbenzaldehyde is then reacted with methoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Hydrochloride Formation: Finally, the free base of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the reduction step and automated systems for the amide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of thioethers or secondary amides.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxyacetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(aminomethyl)phenyl]-acetamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    N-[3-(aminomethyl)phenyl]-2-ethoxyacetamide: Contains an ethoxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is unique due to the presence of both an aminomethyl group and a methoxyacetamide moiety. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1803607-21-7

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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